4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
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Overview
Description
Eleutherol is a naphthoquinone compound isolated from the bulbs of Eleutherine americana, a plant known for its medicinal properties. This compound has garnered attention due to its diverse pharmacological activities, including antifungal, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eleutherol can be synthesized through various chemical reactions involving naphthoquinone derivatives. One common method involves the extraction of naphthoquinones from the bulbs of Eleutherine americana, followed by purification processes such as chromatography .
Industrial Production Methods
Industrial production of eleutherol typically involves large-scale extraction from plant sources. The bulbs of Eleutherine americana are macerated with solvents like ethanol, and the extract is then subjected to fractionation and purification to isolate eleutherol .
Chemical Reactions Analysis
Types of Reactions
Eleutherol undergoes several types of chemical reactions, including:
Oxidation: Eleutherol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert eleutherol into reduced forms with different pharmacological properties.
Substitution: Eleutherol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of eleutherol, each with unique pharmacological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other naphthoquinone derivatives.
Biology: Studied for its role in modulating oxidative stress and cellular signaling pathways.
Medicine: Investigated for its anticancer, antifungal, and antioxidant properties. .
Industry: Utilized in the development of pharmaceuticals and natural health products.
Mechanism of Action
Eleutherol exerts its effects through several molecular mechanisms:
Antioxidant Activity: Eleutherol interacts with antioxidant defense enzymes, reducing oxidative stress in cells.
Anticancer Activity: It inhibits cell growth and induces apoptosis in cancer cells by modulating signaling pathways and interacting with molecular targets such as topoisomerase II
Comparison with Similar Compounds
Eleutherol is often compared with other naphthoquinone compounds such as eleutherine and isoeleutherine. While all three compounds share similar structures and pharmacological activities, eleutherol is unique in its specific interactions with molecular targets and its potent antioxidant properties .
List of Similar Compounds
- Eleutherine
- Isoeleutherine
- Naphthoquinone derivatives
Eleutherol stands out due to its diverse range of biological activities and its potential for therapeutic applications.
Properties
IUPAC Name |
4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHGXVYZRQSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574145 |
Source
|
Record name | 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89877-55-4 |
Source
|
Record name | 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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